molecular formula C18H22N4O2S B2397702 5-((3-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-34-2

5-((3-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2397702
CAS No.: 868220-34-2
M. Wt: 358.46
InChI Key: QWCKWAJSKRHGFF-UHFFFAOYSA-N
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Description

5-((3-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetically crafted organic molecule designed for advanced pharmaceutical and biochemical research. This compound belongs to a class of nitrogen-bridged heterocycles that incorporate a thiazolo[3,2-b][1,2,4]triazole core, a scaffold recognized in scientific literature for its significant pharmacological potential . The molecular structure is further elaborated with a 3-methoxyphenyl group and a 4-methylpiperidine moiety, a strategic combination that enhances its bioactivity profile and ability to interact with diverse biological targets. The integration of the 1,2,4-triazole and thiazole rings into a single fused system, a feature shared with structurally related compounds, increases the likelihood of interaction with various enzymes and receptors . This makes it a valuable candidate for investigating new therapeutic agents. Furthermore, the 4-methylpiperidin-1-yl group is a common pharmacophore in medicinal chemistry that can influence the compound's bioavailability and binding affinity. Its primary research applications include serving as a key intermediate in synthetic organic chemistry and as a candidate for high-throughput screening against various biological targets. Related triazole-thiazole hybrids have been studied for their antifungal potential , specifically as potential inhibitors of enzymes like lanosterol 14α-demethylase, a known target for antifungal agents . Similar complex molecules are also investigated for their role as phospholipase A2 (PLA2G15) inhibitors , which is relevant in the study of drug-induced phospholipidosis, a form of lysosomal storage disorder . This product is provided for non-human research applications only. It is intended for use by qualified laboratory researchers and professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-[(3-methoxyphenyl)-(4-methylpiperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-12-6-8-21(9-7-12)15(13-4-3-5-14(10-13)24-2)16-17(23)22-18(25-16)19-11-20-22/h3-5,10-12,15,23H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCKWAJSKRHGFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(C2=CC(=CC=C2)OC)C3=C(N4C(=NC=N4)S3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((3-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H22N4O2S
  • Molecular Weight : 358.46 g/mol
  • CAS Number : 868220-34-2

The compound is believed to exhibit its biological effects through multiple pathways:

  • Inhibition of Enzymes : It has been studied for its inhibitory effects on various enzymes, including monoamine oxidase (MAO) and MALT1, which are crucial in neurotransmitter metabolism and immune response regulation respectively .
  • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, potentially mitigating oxidative stress in cellular systems .
  • Antimicrobial Properties : The compound has shown activity against several microorganisms, indicating potential applications in treating infections .

Biological Activity Overview

The biological activities associated with the compound can be summarized as follows:

Activity Type Description Reference
MAO Inhibition Exhibits considerable inhibitory activity against MAO-A and MAO-B isoforms.
Antimicrobial Activity Demonstrates antimicrobial effects against Staphylococcus aureus and Candida albicans.
Cytotoxicity Displays cytotoxic effects on cancer cell lines with varying IC50 values depending on the cell type.
Antioxidant Activity May reduce oxidative stress in cellular models.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Cytotoxicity Against Cancer Cells :
    • A study evaluated the cytotoxic effects on various human cancer cell lines, reporting an IC50 value of 6.20 µg/mL against U937 cells, which indicates potent activity compared to standard chemotherapeutics like etoposide .
  • Inhibition of MALT1 :
    • Research highlighted the compound's potential as a MALT1 inhibitor, suggesting its use in treating autoimmune diseases by modulating immune responses .
  • Antimicrobial Efficacy :
    • The antimicrobial properties were assessed using disk diffusion methods against common pathogens. The compound exhibited broad-spectrum activity with minimum inhibitory concentrations (MICs) as low as 15.62 µg/mL against certain strains .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it exhibits significant cytotoxicity against various cancer cell lines:

Cell LineIC50 (µM)
A549 (Lung)8.23
MCF-7 (Breast)5.59
HCT-116 (Colon)5.60
SK-HEP-1 (Liver)6.10
SNU638 (Gastric)4.10

These findings suggest that the compound may inhibit tumor growth through mechanisms that require further investigation, such as apoptosis induction or cell cycle arrest .

MALT1 Inhibition

The compound has also been studied as a potential inhibitor of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1), which plays a critical role in the development of certain lymphomas and autoimmune diseases. The inhibition of MALT1 can lead to reduced proliferation of malignant cells and is a promising target for therapeutic intervention .

Case Study 1: Anticancer Efficacy

In a study examining several novel compounds based on the thiazolo-triazole framework, 5-((3-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol was identified as one of the most potent candidates against A549 cells. The study utilized a series of assays to evaluate cytotoxicity and found that this compound significantly reduced cell viability compared to controls .

Case Study 2: Autoimmune Disease Models

Another study focused on the effects of this compound in autoimmune disease models. It was found to reduce symptoms in animal models by inhibiting MALT1 activity, suggesting its potential as a therapeutic agent for conditions like rheumatoid arthritis and lupus .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The target compound’s 3-methoxyphenyl and 4-methylpiperidinyl groups contrast with nitrobenzylidene (5a, ), fluorophenyl (3c, ), and chlorophenyl-piperazinyl () moieties. These variations influence electronic properties, steric bulk, and hydrogen-bonding capacity.
  • Molecular Weight : The target’s molecular weight (~408–869 g/mol, inferred from analogs) falls within the range typical for CNS-active drugs, suggesting favorable blood-brain barrier penetration .

Physicochemical Properties

  • Melting Points : Compounds with electron-withdrawing groups (e.g., nitro in 5a, ) exhibit higher melting points (265–267°C) due to increased crystallinity. The target’s methoxy and piperidinyl groups likely lower its melting point, enhancing solubility.
  • Spectral Data : NMR and LCMS profiles () confirm structural integrity. For example, (Z)-5-(thiophen-2-ylmethylene)thiazolotriazolone (2k, ) shows a molecular ion peak at m/z 236 [M+H]+, consistent with its formula.

Q & A

Q. What are the standard synthetic routes for 5-((3-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via multi-step pathways involving:
  • Step 1 : Condensation of substituted phenyl groups with piperidine derivatives using coupling agents (e.g., POCl₃) in anhydrous solvents (e.g., acetonitrile) .
  • Step 2 : Cyclization of thiazole-triazole cores under reflux conditions (60–80°C, 6–12 hours) .
  • Purification : Recrystallization in ethanol/methanol mixtures to achieve >95% purity .
    Optimization Factors :
VariableOptimal RangeImpact on Yield/Purity
Temperature70–80°CHigher yields but risk of side reactions above 85°C
SolventAnhydrous DMF or THFMinimizes hydrolysis of intermediates
CatalystTriethylamine (1.2 eq.)Accelerates cyclization

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR confirms regiochemistry of the thiazolo-triazole core and substitution patterns (e.g., methoxy group at δ 3.8 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 414.2) .
  • HPLC : Purity assessment using C18 columns (acetonitrile/water gradient, UV detection at 254 nm) .

Q. How is preliminary biological activity screening conducted for this compound?

  • Methodological Answer :
  • Anticancer Assays : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations using nonlinear regression .
  • Antimicrobial Testing : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Dose-Response Curves : 3–5 log-fold concentration ranges to determine efficacy thresholds .

Q. What computational tools are used to predict its physicochemical properties?

  • Methodological Answer :
  • Lipinski’s Rule : SwissADME predicts logP (~3.2), PSA (~95 Ų), and bioavailability .
  • Solubility : COSMO-RS simulations in aqueous buffers (pH 2–7.4) .
  • Metabolic Stability : CYP450 inhibition profiles via StarDrop .

Q. How are stability studies designed under physiological conditions?

  • Methodological Answer :
  • pH Stability : Incubation in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids for 24 hours, monitored via HPLC .
  • Thermal Stability : TGA/DSC analysis (25–200°C) to identify decomposition points .

Advanced Research Questions

Q. How can conflicting data on biological activity between in vitro and in vivo models be resolved?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma protein binding (ultrafiltration) and tissue distribution (LC-MS/MS) to identify bioavailability limitations .
  • Metabolite Identification : UPLC-QTOF-MS detects active/inactive metabolites in liver microsomes .
  • Dose Adjustments : Allometric scaling from rodent models to account for metabolic differences .

Q. What strategies address low synthetic yields in large-scale production?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yields by 15–20% .
  • Flow Chemistry : Continuous processing minimizes intermediate degradation .
  • Byproduct Analysis : GC-MS identifies side products (e.g., hydrolyzed piperidine derivatives) for pathway optimization .

Q. How are structure-activity relationships (SAR) analyzed for substituent modifications?

  • Methodological Answer :
  • Analog Synthesis : Replace 3-methoxyphenyl with halophenyl or pyridyl groups .
  • Biological Testing : Compare IC₅₀ values across analogs to identify critical substituents (e.g., methoxy enhances membrane permeability) .
  • 3D-QSAR Models : CoMFA/CoMSIA correlates steric/electronic features with activity .

Q. What experimental and computational methods elucidate its mechanism of action?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina predicts binding to kinases (e.g., EGFR, PDB: 1M17) with ∆G ≤ -8.5 kcal/mol .
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., kₐ = 1.2×10⁵ M⁻¹s⁻¹, kₕ = 0.003 s⁻¹) .
  • siRNA Knockdown : Confirms target relevance (e.g., apoptosis induction in EGFR-silenced cells) .

Q. How are degradation pathways and impurity profiles characterized during formulation?

  • Methodological Answer :
  • Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and oxidative stress (H₂O₂) .
  • Degradant Identification : LC-HRMS/MS detects oxidation at the thiazole sulfur or demethylation of the methoxy group .
  • Stability-Indicating Methods : Validate HPLC conditions to resolve degradants from the parent compound .

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